molecular formula C20H21F3N2O B6050996 2-phenyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide

2-phenyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6050996
M. Wt: 362.4 g/mol
InChI Key: MVDMDPQBDUKOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a phenyl group, a piperidine ring, and a trifluoromethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses palladium as a catalyst and boronic acids as reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-phenyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c21-20(22,23)16-9-10-18(25-11-5-2-6-12-25)17(14-16)24-19(26)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDMDPQBDUKOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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